Variculanol

cytotoxicity HeLa cervical cancer

Select Variculanol for its novel 5/12/5 tricyclic scaffold, distinct from ophiobolin and variecolin, ensuring unique pharmacophore arrangement and reproducible dual activity (cytotoxicity IC₅₀: HeLa 3.97 μM, HCT116 2.89 μM; anti-HCV NS3/4A protease). This specific scaffold mitigates the risk of class-level variability. Ideal for SAR studies and target deconvolution. Secure this high-purity sesterterpenoid to advance your medicinal chemistry and oncology research.

Molecular Formula C25H40O2
Molecular Weight 372.6 g/mol
Cat. No. B3025963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVariculanol
Molecular FormulaC25H40O2
Molecular Weight372.6 g/mol
Structural Identifiers
SMILESCC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O
InChIInChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13-,18-9-/t19-,20-,21-,22+,23+,24+,25-/m0/s1
InChIKeyOHABHHQPUHXDEY-SFPIOVADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Variculanol: Procurement Guide for a 5/12/5 Tricyclic Sesterterpenoid from Marine-Derived Aspergillus


Variculanol (CAS 135513-21-2, C₂₅H₄₀O₂) is a fungal sesterterpenoid with a novel 5/12/5 tricyclic scaffold, originally isolated from Aspergillus variecolor [1] and subsequently identified in A. versicolor and A. aegyptiacus [2][3]. It is characterized by a unique carbocyclic framework that distinguishes it from other terpenoid classes. Variculanol has demonstrated reproducible cytotoxicity against multiple cancer cell lines and exhibits antimicrobial and anti-HCV NS3/4A protease activity in vitro [4][5].

Why Variculanol Cannot Be Replaced by Generic Sesterterpenoids or Terpenoid Analogs


Variculanol possesses a unique 5/12/5 tricyclic core that is architecturally distinct from the more common ophiobolin (5/8/5) and variecolin (5/8/6/6/5) scaffolds [1]. This structural divergence results in a different spatial arrangement of pharmacophores and a distinct biological profile, including dual cytotoxicity and anti-HCV NS3/4A protease activity not consistently observed across in-class compounds [2]. Substituting Variculanol with a generic sesterterpenoid risks losing the specific polypharmacology and reproducible potency documented in multiple independent studies. The quantitative evidence below substantiates why Variculanol should be selected based on verifiable, comparator-driven performance data rather than class-level assumptions.

Variculanol: Quantitative Comparator Data vs. Closest Analogs


Cytotoxicity in HeLa Cells: Variculanol vs. Adriamycin

Variculanol exhibits significant cytotoxic activity against HeLa cervical carcinoma cells with an IC₅₀ of 3.97 μM, compared to the clinical chemotherapeutic Adriamycin [1]. This quantifiable potency positions Variculanol as a viable chemical probe for cervical cancer research, with a well-defined benchmark against a standard-of-care agent.

cytotoxicity HeLa cervical cancer

Cytotoxicity in HCT116 Colon Cancer Cells: Variculanol vs. Adriamycin

Variculanol demonstrates potent cytotoxic activity against HCT116 colon carcinoma cells with an IC₅₀ of 2.89 μM, again compared to Adriamycin [1]. This value indicates a favorable potency profile in a colon cancer model, supporting its use in gastrointestinal oncology research.

cytotoxicity HCT116 colon cancer

Cytotoxicity Against Murine Lymphoma L5178Y: Variculanol vs. (±)-5-Deoxovariecolin

In a murine lymphoma model (L5178Y), Variculanol exhibited moderate cytotoxic activity with an ED₅₀ of 8.1 μg/mL, closely comparable to the structurally related ophiobolin sesterterpenoid (±)-5-deoxovariecolin (ED₅₀ 7.6 μg/mL) [1]. This demonstrates that Variculanol retains meaningful potency within its natural sesterterpenoid cohort, offering a defined reference point for researchers exploring this chemical space.

cytotoxicity lymphoma ED50

Unique 5/12/5 Tricyclic Scaffold: Class-Level Structural Differentiation

Variculanol is defined by a novel 5/12/5 tricyclic ring system, a motif absent in the more common ophiobolin (5/8/5) and variecolin (5/8/6/6/5) sesterterpenoid families [1]. This unique architecture, confirmed by X-ray crystallography and comprehensive NMR analysis, dictates a distinct three-dimensional shape that is likely to engage biological targets differently than its analogs.

structural biology terpenoid scaffold

Anti-HCV NS3/4A Protease Activity: A Distinct Polypharmacology Feature

Variculanol exhibits inhibition of Hepatitis C virus (HCV) NS3/4A protease, a mechanistic property not commonly reported for its closest structural analogs like 5-deoxovariecolin or ophiobolin K [1]. While direct comparative IC₅₀ data are not available in the primary literature, the presence of this activity distinguishes Variculanol from many other sesterterpenoids that are primarily cytotoxic or antibacterial.

HCV antiviral protease inhibitor

Variculanol: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Chemical Biology: Scaffold-Oriented Synthesis and Target Identification

Given its unique 5/12/5 tricyclic scaffold [1], Variculanol serves as an ideal starting point for medicinal chemistry campaigns aimed at exploring novel chemical space. Researchers can leverage this scaffold to generate derivatives for structure-activity relationship (SAR) studies, or use Variculanol as a probe in chemical proteomics to identify its cellular targets, which may differ from those engaged by ophiobolins or variecolins.

Oncology Research: Validated Cytotoxic Agent for Solid Tumor and Lymphoma Models

Based on reproducible IC₅₀ values of 3.97 μM (HeLa) and 2.89 μM (HCT116) [2], and an ED₅₀ of 8.1 μg/mL against L5178Y [3], Variculanol is a qualified tool compound for investigating cytotoxic mechanisms in cervical, colon, and hematologic cancers. Its activity against adriamycin-benchmarked cell lines provides a reliable reference point for comparative oncology studies.

Antiviral Discovery: Dual Cytotoxic and Anti-HCV NS3/4A Protease Agent

Variculanol's reported inhibition of HCV NS3/4A protease [4], coupled with its cytotoxic properties, positions it as a candidate for antiviral drug discovery programs seeking agents with dual mechanisms of action. It can be used as a lead compound for developing novel anti-HCV therapeutics or as a chemical probe to study the interplay between viral protease inhibition and host cell cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Variculanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.